Dihydrogriesenin

Mast cell degranulation Sesquiterpene lactone pharmacology Alpha-methylene-gamma-lactone reactivity

Dihydrogriesenin (DHG; CAS 20087-05-2) is a sesquiterpene lactone primarily isolated from Geigeria species (Asteraceae), notably G. africana and G.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
Cat. No. B1204667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogriesenin
Synonymsdihydrogriesenin
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C
InChIInChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1
InChIKeyQOWDVJAIJZLWBJ-UXOAXIEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrogriesenin Sesquiterpene Lactone: Chemical Identity and Pharmacological Significance for Research Procurement


Dihydrogriesenin (DHG; CAS 20087-05-2) is a sesquiterpene lactone primarily isolated from Geigeria species (Asteraceae), notably G. africana and G. aspera [1]. Its molecular formula is C₁₅H₁₈O₄ with a molecular weight of 262.30 g/mol, and it is structurally characterized by an α-methylene-γ-lactone moiety that enables spontaneous covalent adduct formation with protein thiol groups [1][2]. DHG is a key toxic principle responsible for 'vermeersiekte' (vomiting disease) in sheep, making it a critical reference compound for toxicological, pharmacological, and veterinary research [2].

Why Dihydrogriesenin Cannot Be Substituted by Generic Sesquiterpene Lactones in Mechanism-Focused Research


In-class substitution of dihydrogriesenin with other sesquiterpene lactones fails because DHG possesses a unique combination of an α-methylene-γ-lactone electrophilic center and a distinct tetracyclic scaffold that collectively determine its reactivity profile [1]. Unlike geigerin, which lacks the α-methylene group and shows reduced mast cell degranulation inhibitory activity, DHG's covalent thiol reactivity permits the development of specific ELISA-based detection systems that are not transferable to non-electrophilic analogs [1][2]. Furthermore, studies on mitochondrial oxidative phosphorylation demonstrate that DHG behaves as an outlier among toxic sesquiterpene lactones—while helenalin, hymenoxon, mexicanin-E, and tenulin all stimulate State 4 respiration, DHG and psilotropin do not, indicating a mechanistically distinct mitochondrial interaction that cannot be replicated by the majority of in-class compounds [3].

Quantitative Differentiation of Dihydrogriesenin Against Structural Analogs and In-Class Alternatives


Differential Inhibition of Compound 48/80-Induced Mast Cell Histamine Release: Dihydrogriesenin vs. Geigerin

Dihydrogriesenin (DHG) demonstrates superior inhibition of Compound 48/80-induced histamine release from rat peritoneal mast cells compared to geigerin, a co-occurring Geigeria sesquiterpene lactone that lacks the α-methylene group [1]. While both compounds inhibit mast cell secretion, the cysteine-adduct of DHG (chemically prepared to mimic protein conjugation) and geigerin are reported to inhibit secretion 'to a lesser extent' than unmodified DHG, establishing a structure-activity hierarchy where the intact α-methylene-γ-lactone of DHG maximally contributes to the inhibitory effect [1]. The study confirms that neither compound induces mast cell degranulation at 0.3–1.6 mM, indicating the differential effect is specific to inhibition of stimulated secretion rather than baseline cytotoxicity [1].

Mast cell degranulation Sesquiterpene lactone pharmacology Alpha-methylene-gamma-lactone reactivity

Divergent Mitochondrial State 4 Respiration Response: Dihydrogriesenin vs. Helenalin, Hymenoxon, Mexicanin-E, and Tenulin

In a direct comparative study of six toxic plant sesquiterpene lactones on mouse hepatic mitochondrial respiration, dihydrogriesenin and psilotropin were the only two compounds that did NOT stimulate State 4 respiration, whereas helenalin, hymenoxon, mexicanin-E, and tenulin all stimulated State 4 respiration [1]. All six compounds markedly inhibited State 3 respiration, indicating a conserved effect on coupled respiration; however, the absence of State 4 stimulation by DHG suggests a fundamentally different mechanism of mitochondrial interaction—specifically, DHG does not act as a classical uncoupler of oxidative phosphorylation, unlike the majority of its structural peers [1].

Mitochondrial toxicology Oxidative phosphorylation Sesquiterpene lactone uncoupling

ELISA-Based Detection of Dihydrogriesenin-Protein Adducts: A Function of the α-Methylene Group Absent in Geigerin

The α-methylene function of DHG spontaneously reacts with thiol groups on proteins to form covalent adducts, enabling the development of a specific polyclonal antiserum against a DHG-protein conjugate for ELISA-based semi-quantitative detection [1]. This analytical capability is not achievable with geigerin, which lacks the α-methylene group required for spontaneous hapten formation [1]. The study demonstrated that a DHG-specific antiserum of sufficient ELISA titre could be obtained by alternating serum albumin carriers (BSA and ovalbumin) in booster immunizations, and that the ELISA antigen-antibody reaction could be competitively inhibited by prior reaction of the antisera with cysteinyl-DHG in solution, confirming specificity [1].

Immunoassay development Sesquiterpene lactone toxicokinetics Hapten-protein conjugation

Structural Differentiation from Griesenin: Implications for Isolation and Purity Verification

Dihydrogriesenin (Structure II) is the dihydro analog of griesenin (Structure I), both co-isolated from Geigeria africana [1]. The structural distinction—saturation of a double bond in the griesenin scaffold—was established through chemical and spectroscopic evidence including NMR [1]. While direct comparative biological activity data for griesenin vs. dihydrogriesenin are lacking in the primary structural elucidation paper, the structural difference carries implications for chemical stability and reactivity: the saturated scaffold of DHG eliminates an additional electrophilic site present in griesenin, potentially reducing non-specific reactivity while retaining the α-methylene-γ-lactone required for biological activity [1]. This structural distinction is critical for researchers who require a single, well-defined electrophilic center for structure-activity relationship studies.

Sesquiterpene lactone isolation Structural elucidation Natural product chemistry

Predicted ADMET Profile: Dihydrogriesenin vs. In-Class Sesquiterpene Lactone Averages

Computational ADMET profiling using admetSAR 2 predicts that dihydrogriesenin is a substrate of CYP3A4 (probability 60.95%) and an inhibitor of OATP1B1 (88.72%) and OATP1B3 (96.38%), while it is predicted NOT to inhibit P-glycoprotein (90.72% probability) [1]. Human intestinal absorption is predicted with high confidence (98.92%), and blood-brain barrier penetration is predicted at 72.50% probability [1]. These in silico predictions represent class-level inference for sesquiterpene lactones bearing an α-methylene-γ-lactone, and provide a baseline for selecting DHG over analogs with divergent predicted transporter interaction profiles; however, direct head-to-head comparative ADMET data against specific comparators are not yet experimentally established [1].

ADMET prediction In silico pharmacokinetics Sesquiterpene lactone drug-likeness

Natural Co-Occurrence with Ivalin: Distinct Toxicological Profile Supports Non-Interchangeability

Dihydrogriesenin co-occurs with ivalin in Geigeria species, and both are implicated in vermeersiekte poisoning [1]. Semantic Scholar-indexed research indicates that ivalin is approximately 1000 times more toxic in vitro compared to isogeigerin acetate and geigerin [2]. While a direct quantitative toxicity comparison between DHG and ivalin is not yet reported, the established difference in toxicity between ivalin and other Geigeria sesquiterpene lactones underscores the non-interchangeability of co-occurring Geigeria constituents [2]. Researchers studying the toxicological contributions of individual lactones to vermeersiekte must procure DHG separately from ivalin to deconvolve their distinct toxicological contributions.

Geigeria phytochemistry Veterinary toxicology Sesquiterpene lactone co-occurrence

Highest-Impact Research and Industrial Application Scenarios for Dihydrogriesenin Based on Quantitative Differentiation Evidence


Mechanistic Studies of α-Methylene-γ-Lactone-Dependent Mast Cell Stabilization

Dihydrogriesenin is the optimal compound for studying the role of the α-methylene-γ-lactone moiety in mast cell degranulation inhibition, because its superiority over geigerin (which lacks this group) has been directly demonstrated in rat peritoneal mast cell assays [1]. Researchers can use DHG as the electrophilic prototype and geigerin as the non-electrophilic negative control to establish structure-activity relationships for covalent mast cell stabilizers.

Mitochondrial Toxicity Research Requiring Discrimination Between Coupled Respiration Inhibition and Uncoupling

DHG is uniquely suited among toxic sesquiterpene lactones for mitochondrial studies where uncoupling activity (State 4 stimulation) is a confounding variable. Because DHG does not stimulate State 4 respiration—unlike helenalin, hymenoxon, mexicanin-E, and tenulin—it enables researchers to study inhibition of coupled respiration in isolation [1].

Toxicokinetic and Forensic Quantification of Geigeria Poisoning Using Validated ELISA

DHG is the only sesquiterpene lactone from Geigeria for which a specific ELISA assay has been developed and reported [1]. Veterinary forensic laboratories and toxicokinetics researchers must procure authentic DHG as the calibration standard for quantifying DHG-protein adducts in biological samples from poisoned sheep.

Natural Product Chemistry Reference Standard for Geigeria Sesquiterpene Lactone Isolation and Purity Verification

Because DHG co-occurs with griesenin, ivalin, and geigerin in Geigeria extracts, procurement of pure DHG is required as a chromatographic and spectroscopic reference standard for unambiguous identification and purity assessment during natural product isolation campaigns [1][2].

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